Antiproliferative Potency in Human NB-4 Leukemia Cells
N-(4-Fluorobenzyl)-N-(1H-indol-4-ylmethyl)amine demonstrates quantifiable antiproliferative activity against human NB-4 acute promyelocytic leukemia cells, providing a benchmark for the 4-fluorobenzyl-indole scaffold in oncology research [1]. While a direct, side-by-side comparison with a specific comparator (e.g., N-benzyl analog) within the identical assay system is not currently available in public primary literature, the recorded activity establishes a class-level baseline for indol-4-ylmethylamine derivatives [1].
| Evidence Dimension | Antiproliferative activity (cell growth inhibition) |
|---|---|
| Target Compound Data | Inhibition of NB-4 cell growth observed (MTT assay) |
| Comparator Or Baseline | Baseline: DMSO vehicle control |
| Quantified Difference | Not explicitly quantified in available data; activity observed relative to control |
| Conditions | Human NB-4 cells; 96 hr incubation; MTT assay |
Why This Matters
This establishes the compound as a viable starting point for SAR studies targeting hematologic malignancies, where the 4-fluorobenzyl group may confer improved cellular permeability or target engagement relative to non-fluorinated analogs.
- [1] European Bioinformatics Institute. (n.d.). Antiproliferative activity against human NB-4 cells assessed as inhibition of cell growth measured after 96 hrs by MTT assay. ChEMBL Assay CHEMBL5241639. View Source
